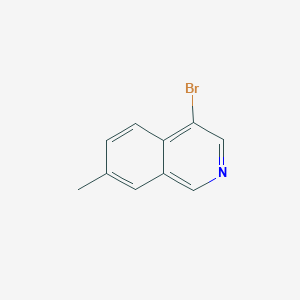
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate is an organic compound that features a benzoate ester functional group, an amino group, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate typically involves multiple steps. One common method starts with the nitration of ethyl 4-hydroxybenzoate to introduce a nitro group at the 4-position. This is followed by reduction of the nitro group to an amino group using zinc powder and acetic acid . The hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
These systems offer advantages such as improved reaction control, higher yields, and better safety profiles compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like zinc powder and acetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Zinc powder and acetic acid are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate largely depends on its functional groups. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions at the amino group. The amino group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-amino-3-hydroxybenzoate: Lacks the TBDMS protection, making it more reactive.
Ethyl 4-nitro-3-((tert-butyldimethylsilyl)oxy)benzoate: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Uniqueness
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate is unique due to the presence of the TBDMS-protected hydroxyl group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C15H25NO3Si |
|---|---|
Peso molecular |
295.45 g/mol |
Nombre IUPAC |
ethyl 4-amino-3-[tert-butyl(dimethyl)silyl]oxybenzoate |
InChI |
InChI=1S/C15H25NO3Si/c1-7-18-14(17)11-8-9-12(16)13(10-11)19-20(5,6)15(2,3)4/h8-10H,7,16H2,1-6H3 |
Clave InChI |
WCADEZDZARCXOF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


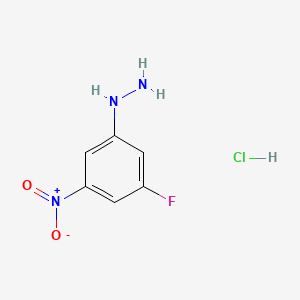
![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)

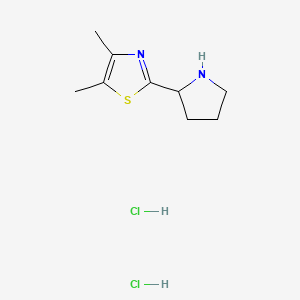

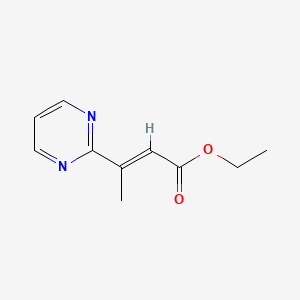
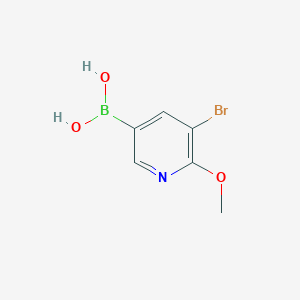
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)

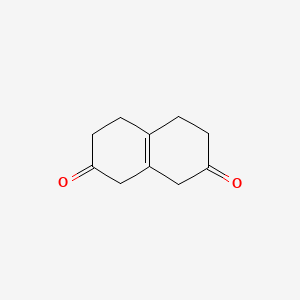

![Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)
